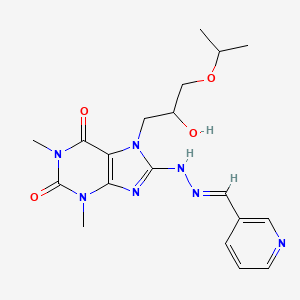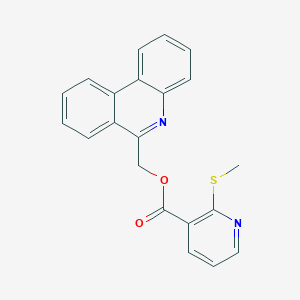
Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate, also known as PPMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPMC is a member of the phenanthridine family, which is known for its diverse biological activities, including antimicrobial, antitumor, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate is not fully understood, but studies suggest that it may act by inhibiting various cellular processes, including DNA replication and protein synthesis. Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has also been shown to induce oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects
Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the removal of heavy metals from contaminated soil and water. Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has also been shown to have antioxidant properties, which may contribute to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate in lab experiments is its diverse biological activities, which make it a useful tool for studying various cellular processes. Another advantage is its relative ease of synthesis, which allows for large-scale production. However, one limitation of using Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate. One direction is the development of more efficient synthesis methods that can produce Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate in larger quantities. Another direction is the exploration of Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate's potential applications in medicine, agriculture, and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate and to determine its potential toxicity in various applications.
Métodos De Síntesis
Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with phenanthridin-6-ylmethyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate.
Aplicaciones Científicas De Investigación
Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has also been shown to have antimicrobial properties, with studies reporting its effectiveness against various bacterial and fungal strains. In agriculture, Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has been studied for its potential use as a pesticide, with studies reporting its effectiveness against various insect pests. In environmental science, Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate has been studied for its ability to remove heavy metals from contaminated soil and water.
Propiedades
IUPAC Name |
phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-26-20-17(10-6-12-22-20)21(24)25-13-19-16-9-3-2-7-14(16)15-8-4-5-11-18(15)23-19/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSFWJFNJJVXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenanthridin-6-ylmethyl 2-methylsulfanylpyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid](/img/structure/B2878169.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2878170.png)
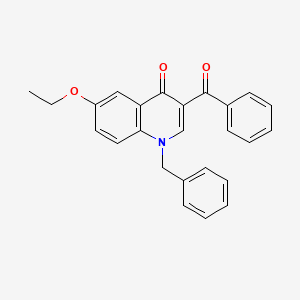

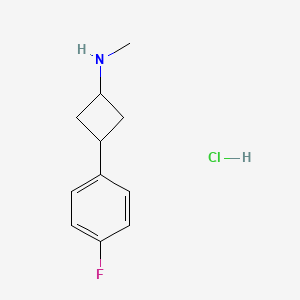
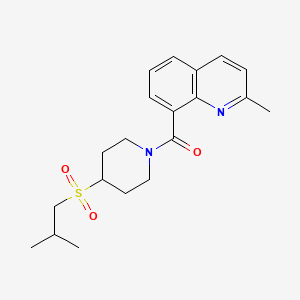
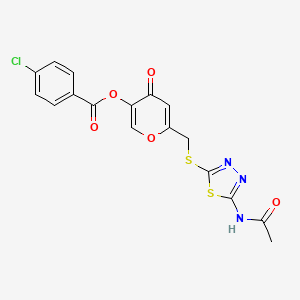
![N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
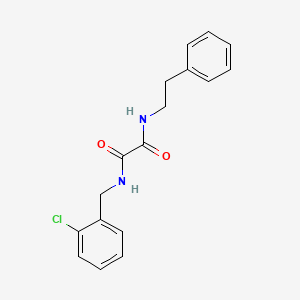
![5-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2878185.png)
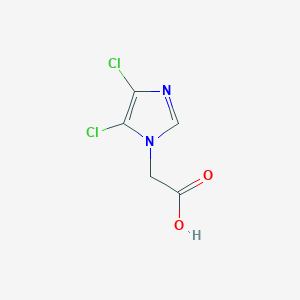
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2878187.png)
